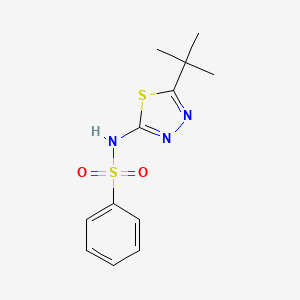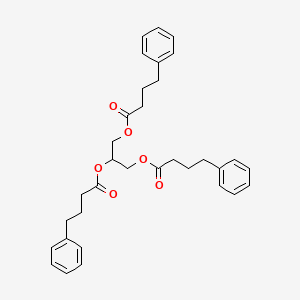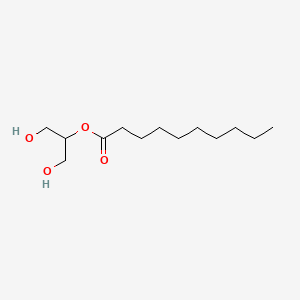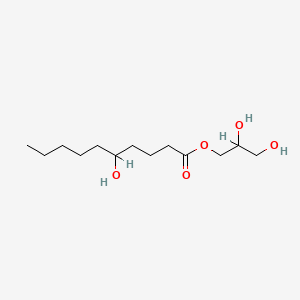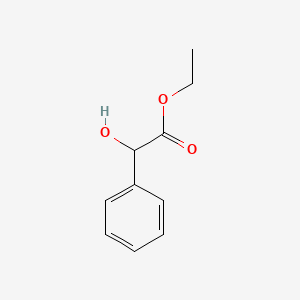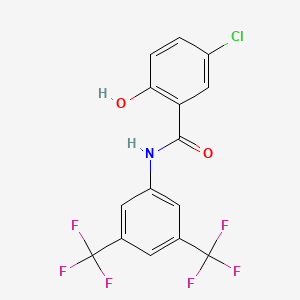
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide
Overview
Description
“N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is often found in pharmaceuticals and can exhibit various biological activities . The compound also has a 3,5-bis(trifluoromethyl)phenyl group, which is known to be used in catalyst development .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and a 3,5-bis(trifluoromethyl)phenyl group. These groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzamide and 3,5-bis(trifluoromethyl)phenyl groups. For instance, the benzamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzamide and 3,5-bis(trifluoromethyl)phenyl groups could affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Cancer Metabolism Modulation
IMD-0354 has been identified as a potent inhibitor of glutamine uptake in cancer cells. This inhibition leads to sustained low intracellular glutamine levels, which in turn attenuates mTOR signaling. The compound suppresses the growth of melanoma cells in both two- and three-dimensional cultures and induces cell-cycle arrest, autophagy, and apoptosis . This modulation of cancer metabolism by IMD-0354 suggests its potential as a therapeutic agent in oncology, particularly for tumors with robust glutamine metabolism.
Breast Cancer Stem Cell Targeting
In the context of breast cancer, IMD-0354 targets cancer stem cells (CSCs), which are thought to be responsible for multidrug resistance (MDR) and tumor repopulation. The compound has been shown to decrease the side population of cells, inhibit drug efflux, reduce colony formation, and downregulate stem-like gene expression. This indicates that IMD-0354 could be an effective adjuvant to chemotherapy, potentially preventing MDR and reducing tumor recurrences .
Inflammatory Disease Treatment
Autophagy Induction
The ability of IMD-0354 to induce autophagy in cancer cells is significant for its application in cancer therapy. Autophagy, a cellular degradation process, is a double-edged sword in cancer; it can either promote cancer cell survival or lead to cell death. IMD-0354’s induction of autophagy, coupled with its other effects on cell-cycle arrest and apoptosis, presents a multifaceted approach to cancer treatment .
Cell Cycle Regulation
IMD-0354’s impact on the cell cycle is another area of interest. By inducing cell-cycle arrest, the compound halts the proliferation of cancer cells. This effect is crucial for controlling tumor growth and has been observed in melanoma cell lines treated with IMD-0354 .
Unfolded Protein Response (UPR) and DNA Damage Response Pathways
RNA-sequencing analysis has revealed that IMD-0354 affects the unfolded protein response and DNA damage response pathways. These pathways are integral to cellular stress responses and can influence cancer cell survival and death. By modulating these pathways, IMD-0354 may offer a novel approach to cancer therapy, particularly in tumors that rely on these mechanisms for growth and resistance to treatment .
Mechanism of Action
Target of Action
IMD-0354, also known as IKK-2 Inhibitor V or N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, primarily targets the IκB kinase-β (IKKβ) . IKKβ plays a crucial role in the activation of the nuclear factor-κB (NF-κB) signaling pathway . Additionally, IMD-0354 has been identified as a potent inhibitor of glutamine uptake, specifically targeting the glutamine transporter SLC1A5 (also known as ASCT2) .
Mode of Action
IMD-0354 selectively inhibits IKKβ, thereby blocking the phosphorylation of IκBα and preventing the nuclear translocation of NF-κB . This results in the suppression of NF-κB activation, which is a key player in inflammation and cancer . Furthermore, IMD-0354 inhibits glutamine uptake by preventing the localization of SLC1A5 to the plasma membrane .
Biochemical Pathways
The inhibition of IKKβ by IMD-0354 disrupts the NF-κB signaling pathway, which plays significant roles in inflammation and angiogenesis . By inhibiting glutamine uptake, IMD-0354 affects glutamine metabolism, a key cellular process regulating tumor progression and responsiveness to therapy . This inhibition also attenuates mTOR signaling, a pathway involved in cell growth and survival .
Result of Action
IMD-0354 has been shown to suppress two- and three-dimensional growth of melanoma cells, induce cell-cycle arrest, autophagy, and apoptosis . It also significantly attenuates ovariectomy-induced bone loss and inhibits osteoclastogenesis . Moreover, IMD-0354 has been found to reduce the side population of cancer stem cells, indicating its potential in targeting these cells .
Action Environment
The action, efficacy, and stability of IMD-0354 can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia, can affect drug delivery and efficacy . .
properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILCFMQWMQVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243248 | |
| Record name | IMD-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | |
CAS RN |
978-62-1 | |
| Record name | IMD-0354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMD-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMD-0354 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMD-0354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


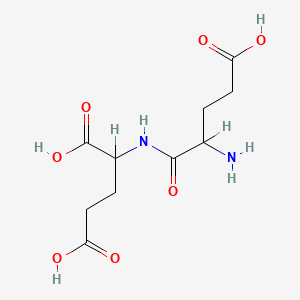
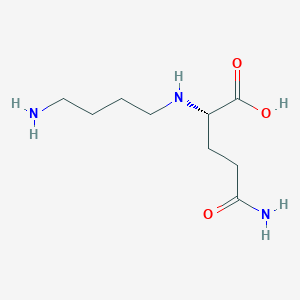
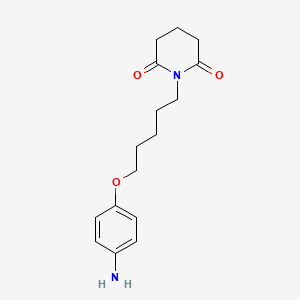

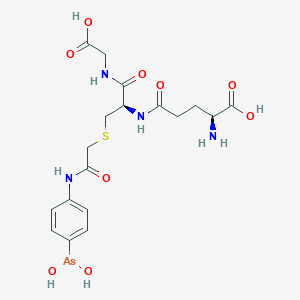
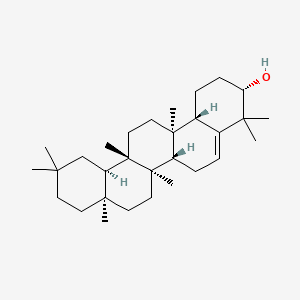
![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)
